molecular formula C13H15N3O B11874659 4-(Diethylamino)quinazoline-6-carbaldehyde CAS No. 648449-16-5

4-(Diethylamino)quinazoline-6-carbaldehyde

Cat. No.: B11874659
CAS No.: 648449-16-5
M. Wt: 229.28 g/mol
InChI Key: GMCRGEYFNDUPDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)quinazoline-6-carbaldehyde typically involves the reaction of 4-chloroquinazoline with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The reaction can be represented as follows:

4-chloroquinazoline+diethylamineThis compound\text{4-chloroquinazoline} + \text{diethylamine} \rightarrow \text{this compound} 4-chloroquinazoline+diethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Diethylamino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit histone deacetylase (HDAC) enzymes, resulting in altered gene expression and potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)quinazoline-6-carbaldehyde is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with specific molecular targets .

Properties

CAS No.

648449-16-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(diethylamino)quinazoline-6-carbaldehyde

InChI

InChI=1S/C13H15N3O/c1-3-16(4-2)13-11-7-10(8-17)5-6-12(11)14-9-15-13/h5-9H,3-4H2,1-2H3

InChI Key

GMCRGEYFNDUPDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=C(C=C2)C=O

Origin of Product

United States

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